2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol
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Overview
Description
2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, two methyl groups, and a phenoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2,5-dimethylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethanol moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the phenoxy group.
4-Amino-2,2-dimethylcyclohexan-1-ol: Contains a cyclohexane ring instead of a phenyl ring.
2-(4-Aminopentyl(ethyl)amino)ethanol: Has a longer alkyl chain and additional amino groups.
Uniqueness
2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a phenoxyethanol moiety, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various research applications.
Biological Activity
Introduction
2-(4-Amino-2,5-dimethylphenoxy)ethan-1-ol is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a phenoxy moiety, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related benzotriazole derivatives have shown mild to moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Activity Level |
---|---|---|
4c | E. coli | Moderate |
15a | Staphylococcus aureus | Potent |
15d | Pseudomonas aeruginosa | Moderate |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its structural similarity to other phenolic compounds known for their ability to inhibit pro-inflammatory cytokines. For example, analogs of this compound have been studied for their effects on the NF-kB signaling pathway, which is crucial in inflammation .
3. Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Research on related phenolic compounds indicates that they can scavenge free radicals effectively. The DPPH assay is commonly used to evaluate the radical scavenging ability of such compounds .
Table 2: Antioxidant Activity Assessment
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | TBD (To Be Determined) |
Reference Compound | 85% |
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various phenolic compounds found that those with similar structures to this compound exhibited significant inhibition against Klebsiella pneumoniae and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values were determined to be below clinically relevant thresholds .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have demonstrated that compounds structurally related to this compound can reduce the expression of pro-inflammatory markers in macrophages. This suggests a potential mechanism through which this compound may exert anti-inflammatory effects .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(4-amino-2,5-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-6-10(13-4-3-12)8(2)5-9(7)11/h5-6,12H,3-4,11H2,1-2H3 |
InChI Key |
LVSMKRHRAYWEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCO)C)N |
Origin of Product |
United States |
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